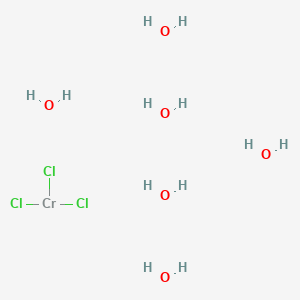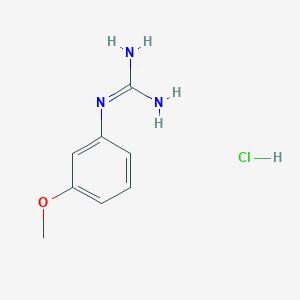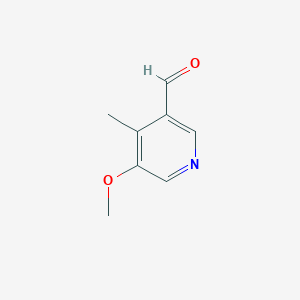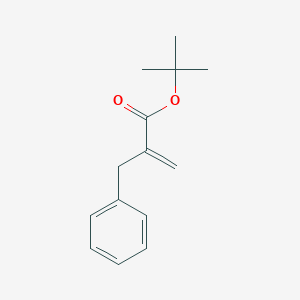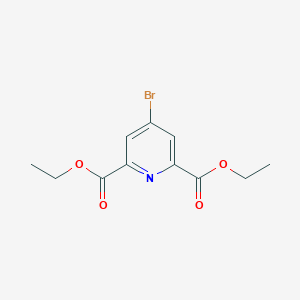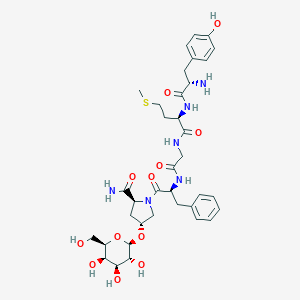
Enkephalinamide, met(2)-hyp(5)galactopyranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- is a peptide that belongs to the family of opioid peptides. It is a modified form of the natural enkephalin peptide, which is known to have a strong analgesic effect. Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been synthesized to improve the stability and bioavailability of enkephalin. This peptide has shown promising results in scientific research for its potential applications in pain management and drug development.
Wirkmechanismus
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- exerts its effects by binding to the mu-opioid receptor. This receptor is located in the central nervous system and is responsible for the analgesic effect of opioids. When enkephalinamide, met(2)-hyp(5)galactopyranosyl- binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals. This results in the reduction of pain sensation.
Biochemische Und Physiologische Effekte
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been shown to have a high affinity and selectivity for the mu-opioid receptor. This makes it a potent analgesic agent. It has also been shown to have a longer half-life than natural enkephalin, which makes it more stable and bioavailable. Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been shown to be effective in reducing pain in animal models of acute and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has several advantages for lab experiments. It is a stable and bioavailable peptide that can be easily synthesized using SPPS techniques. It has a high affinity and selectivity for the mu-opioid receptor, which makes it a potent analgesic agent. However, the use of enkephalinamide, met(2)-hyp(5)galactopyranosyl- in lab experiments is limited by its potential for opioid-related side effects. It is important to use appropriate doses and to monitor for potential side effects when using this peptide in lab experiments.
Zukünftige Richtungen
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has several potential future directions for scientific research. It could be further studied for its potential applications in pain management and drug development. It could also be used as a tool for studying the mu-opioid receptor and its signaling pathways. Additionally, enkephalinamide, met(2)-hyp(5)galactopyranosyl- could be modified to improve its selectivity and reduce its potential for side effects.
Synthesemethoden
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a solid support using protected amino acids, which are sequentially added to the growing peptide chain. After the completion of the peptide synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- has been extensively studied for its potential applications in pain management. It has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effect of opioids. This peptide has also been studied for its potential applications in drug development. It has been shown to have a high affinity and selectivity for the mu-opioid receptor, which makes it a promising candidate for the development of new opioid-based drugs.
Eigenschaften
CAS-Nummer |
124076-39-7 |
|---|---|
Produktname |
Enkephalinamide, met(2)-hyp(5)galactopyranosyl- |
Molekularformel |
C36H50N6O12S |
Molekulargewicht |
790.9 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-33(50)23(37)13-20-7-9-21(44)10-8-20)34(51)39-16-28(45)40-25(14-19-5-3-2-4-6-19)35(52)42-17-22(15-26(42)32(38)49)53-36-31(48)30(47)29(46)27(18-43)54-36/h2-10,22-27,29-31,36,43-44,46-48H,11-18,37H2,1H3,(H2,38,49)(H,39,51)(H,40,45)(H,41,50)/t22-,23+,24-,25+,26+,27-,29+,30+,31-,36-/m1/s1 |
InChI-Schlüssel |
NVXBSVRJYKSJFK-OWDIZPSWSA-N |
Isomerische SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)N)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Synonyme |
2-Met-5-Hyp-galactopyranosyl-enkephalin 2-methionyl-5-hydroxyprolyl-(beta-D-galactopyranosyl)enkephalinamide enkephalinamide, Met(2)-Hyp(5)galactopyranosyl- enkephalinamide, methionyl(2)-hydroxyproline(5)-galactopyranosyl- MHP-Gal-enkephalinamide O(1.5)-beta-D-galactopyranosyl(DMet(2),Hyp(5))enkephalinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



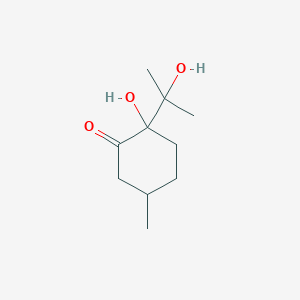
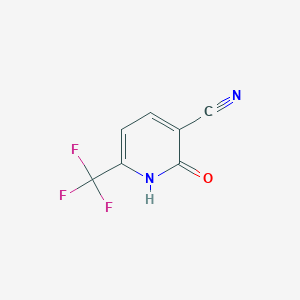
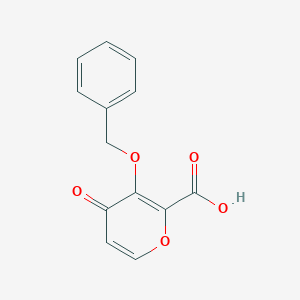
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)


